molecular formula C10H16BBrN2O2 B2851976 5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester CAS No. 2377609-16-8

5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester

Cat. No. B2851976
CAS RN: 2377609-16-8
M. Wt: 286.96
InChI Key: JXLZGAPSMICROL-UHFFFAOYSA-N
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Description

“5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester” is a chemical compound that is a derivative of pyrazole . It is a reagent used for Suzuki-Miyaura cross-coupling reactions and transesterification reactions .


Synthesis Analysis

The synthesis of “5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key transformation in the synthesis process .


Molecular Structure Analysis

The molecular structure of “5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester” is represented by the linear formula: (CH3)4C2O2BC3N2H3 . The molecular weight of the compound is 194.04 .


Chemical Reactions Analysis

This compound is used in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It is also involved in several reactions as a reagent for the preparation of aminothiazoles as -secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester” include a molecular weight of 194.04 and a linear formula of (CH3)4C2O2BC3N2H3 . The compound is solid in form .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound is used as a reagent in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Preparation of Aminothiazoles

It is used as a reagent for the preparation of aminothiazoles, which act as γ-secretase modulators . γ-Secretase is an intramembrane protease that plays a crucial role in cellular signaling pathways and is a therapeutic target for Alzheimer’s disease .

Potential JAK2 Inhibitors

The compound is used in the synthesis of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 is a protein tyrosine kinase involved in a specific subset of cytokine receptor signaling pathways .

TGF-β1 and Active A Signaling Inhibitors

It is involved in the preparation of pyridine derivatives that act as TGF-β1 and active A signaling inhibitors . TGF-β1 is a cytokine that controls proliferation, cellular differentiation, and other functions in most cells .

Inhibitors of c-Met Kinase

The compound is used in the synthesis of MK-2461 analogs, which act as inhibitors of c-Met kinase for the treatment of cancer . c-Met is a protein that in humans is encoded by the MET gene, and it has been implicated in developmental processes and cancer .

Stability Studies of Boronate Esters

This compound can be used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique . This helps in understanding the reactivity and stability of boronate esters, which is crucial in the field of organic synthesis .

Mechanism of Action

Target of Action

Boronic acid derivatives are generally known for their ability to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

The compound is a boronic acid derivative, which is commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid derivative undergoes a transmetalation process with a palladium catalyst, forming a new carbon-carbon bond . This reaction is mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound is typically involved, is a key process in the synthesis of various biologically active compounds . Therefore, the compound could indirectly affect numerous biochemical pathways through its role in the synthesis of other active molecules.

Pharmacokinetics

It’s important to note that boronic acid derivatives, such as this compound, are generally well-absorbed and distributed in the body due to their polarity and ability to form reversible covalent bonds . The compound’s stability and solubility can be influenced by pH, which could impact its bioavailability .

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the synthesis of various biologically active compounds . These compounds could have diverse effects at the molecular and cellular level, depending on their specific structures and targets.

Action Environment

The action of this compound, particularly its involvement in Suzuki-Miyaura cross-coupling reactions, can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature, solvent, and the presence of a catalyst, can significantly impact the efficiency and selectivity of the reaction . Furthermore, the compound’s stability and reactivity can be affected by pH and the presence of certain functional groups .

Safety and Hazards

The safety and hazards associated with “5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester” include eye irritation, skin irritation, and respiratory system irritation .

Future Directions

The future directions of “5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester” involve its use in the development of new reactions and synthesis methods . For example, it can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

properties

IUPAC Name

5-bromo-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-14(5)8(7)12/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLZGAPSMICROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester

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